3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide is a compound of significant interest in the field of medicinal chemistry. It features a thieno[2,3-b]pyridine core, which is known for its biological activity and potential therapeutic applications. The presence of difluoromethyl and amino groups further enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the thieno[2,3-b]pyridine core through a cyclization reaction. The difluoromethyl group is introduced via difluoromethylation, which can be achieved using reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The amino group is then added through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to increase yield, and ensuring the process is environmentally friendly. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The difluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the thieno[2,3-b]pyridine core contributes to its biological activity. The compound may inhibit or activate specific pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-6-(difluoromethyl)-4-(2-furyl)thieno[2,3-b]pyridine-2-carboxamide
- 3-Amino-6-(difluoromethyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide
- 3-Amino-6-(difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide
Uniqueness
What sets 3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and binding affinity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3OS/c1-3-2-4(8(11)12)15-10-5(3)6(13)7(17-10)9(14)16/h2,8H,13H2,1H3,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHQSVMVQFYUBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)N)N)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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